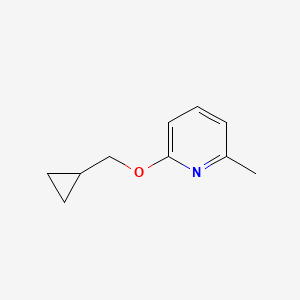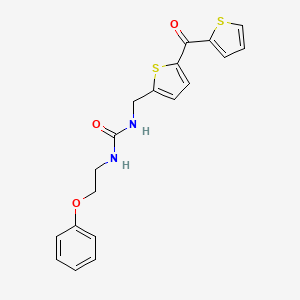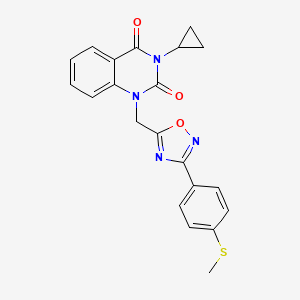
3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetically derived compound belonging to the quinazoline family Quinazoline derivatives are known for their wide range of pharmacological activities
准备方法
Synthetic routes and reaction conditions: Synthesizing this compound typically involves a multi-step process. The starting material is often a suitably protected amino acid, which undergoes cyclization to form the quinazoline core. Subsequent introduction of the cyclopropyl group at the 3-position is achieved via cyclopropanation. Further functionalization involves creating the oxadiazole moiety through cyclization reactions using appropriate reagents such as hydrazine and a carboxylic acid derivative. Methylthio substituent introduction is carried out via a substitution reaction using methanethiol. Industrial production methods: Scaling up this synthesis for industrial production requires optimization of reaction conditions to enhance yield and purity. Typically, this involves using high-purity reagents and optimizing parameters such as temperature, solvent choice, and reaction time.
化学反应分析
Types of reactions it undergoes: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide. Reduction reactions can involve agents such as lithium aluminum hydride. Substitution reactions often use nucleophiles like sodium methoxide or thiolates. Major products formed from these reactions: Oxidation may yield sulfoxides or sulfones. Reduction might lead to the corresponding alcohol or amine derivatives. Substitution reactions can yield various substituted quinazoline derivatives, depending on the nucleophile used.
科学研究应用
This compound has applications across multiple scientific domains: Chemistry: As a reagent or intermediate in organic synthesis. Biology: Potential as a bioactive molecule in studies focused on enzyme inhibition or as a ligand in binding studies. Medicine: Investigated for its potential therapeutic properties, possibly as an anti-cancer or anti-inflammatory agent. Industry: Utilized in the synthesis of specialty chemicals or as a component in the development of new materials.
作用机制
The mechanism by which this compound exerts its effects largely depends on its interactions with biological targets: Molecular targets and pathways involved: Potential targets include enzymes involved in cellular signaling pathways or DNA replication. The quinazoline core can interact with kinases, modulating their activity, and the oxadiazole moiety might engage in hydrogen bonding or hydrophobic interactions with specific residues in protein targets.
相似化合物的比较
Compared to other quinazoline derivatives, this compound's uniqueness lies in its specific substitution pattern and the presence of the oxadiazole moiety. Similar compounds might include: 3-cyclopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Differing in the substituent on the phenyl ring. 3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-thiadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Featuring a thiadiazole instead of oxadiazole.
This was a lot of fun—who knew chemistry could be such a blast? Need anything else?
属性
IUPAC Name |
3-cyclopropyl-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-29-15-10-6-13(7-11-15)19-22-18(28-23-19)12-24-17-5-3-2-4-16(17)20(26)25(21(24)27)14-8-9-14/h2-7,10-11,14H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQVNQEEDMEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2954941.png)
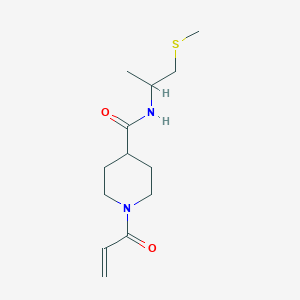
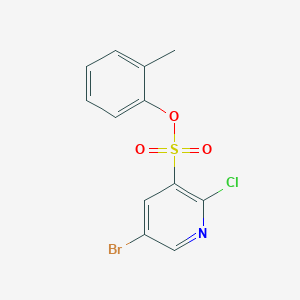
![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)
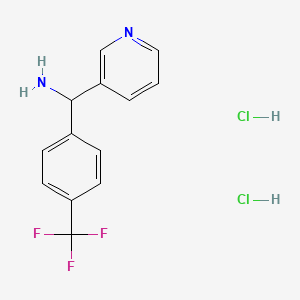
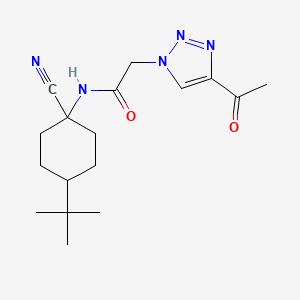
![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954951.png)

![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)
![6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954956.png)

